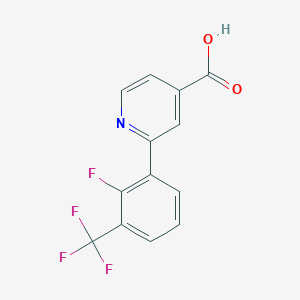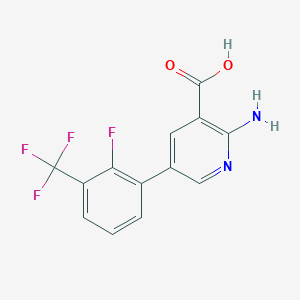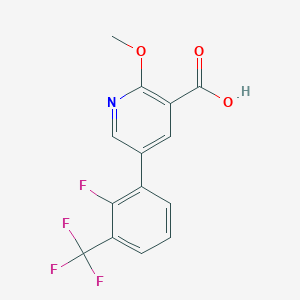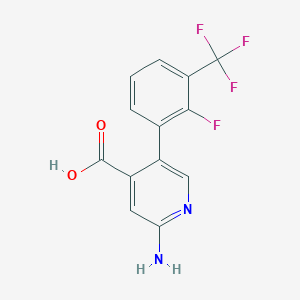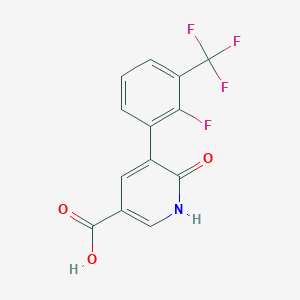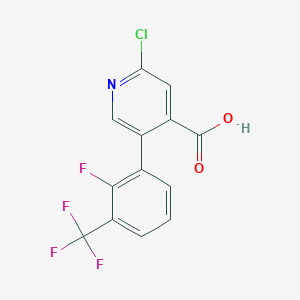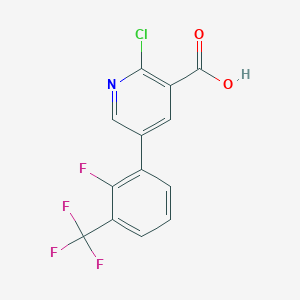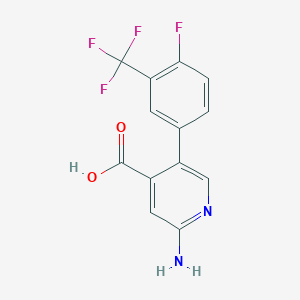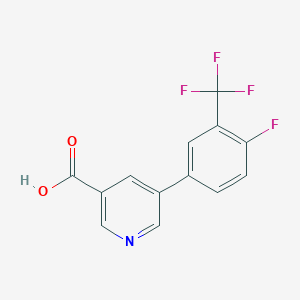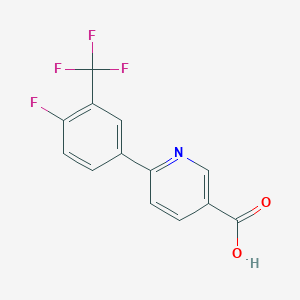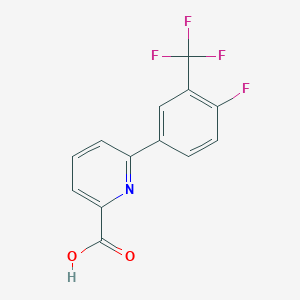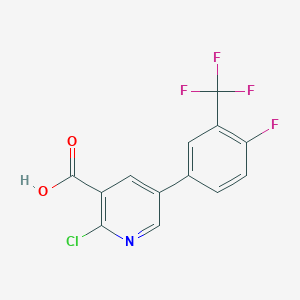
4-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, or 4-F3TPA, is an organic compound with a wide range of applications in scientific research. It belongs to the family of fluoro-trifluoromethylphenylpicolinic acids, and is one of the most commonly used compounds in this group. Its unique properties make it a valuable tool for scientists in the fields of biochemistry, pharmacology, and medicinal chemistry.
科学的研究の応用
4-F3TPA has a wide range of applications in scientific research. It is used as a fluorescent probe for imaging and tracking of proteins and other biomolecules in living cells. It is also used as a substrate for enzymes, as a tool for studying enzyme kinetics, and as a ligand for affinity chromatography. Additionally, 4-F3TPA is used in drug discovery and development, as it can be used to identify and characterize new drug targets.
作用機序
4-F3TPA acts as a substrate for enzymes, binding to their active sites and undergoing a chemical reaction. It can also act as a ligand, binding to a specific receptor on the surface of a cell and triggering a response. Additionally, 4-F3TPA can act as a fluorescent probe, emitting light when exposed to certain wavelengths of light. This can be used to image and track proteins and other biomolecules in living cells.
Biochemical and Physiological Effects
4-F3TPA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinase-2. Additionally, 4-F3TPA has been found to have anti-inflammatory, antioxidant, and anti-cancer effects. It also has the potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.
実験室実験の利点と制限
4-F3TPA has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for larger quantities. Additionally, it is relatively stable and has a long shelf-life. Its unique properties also make it a valuable tool for scientists in the fields of biochemistry, pharmacology, and medicinal chemistry. However, 4-F3TPA also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, it can be toxic to some cells, so it is important to use it with caution.
将来の方向性
There are many potential future directions for 4-F3TPA research. It could be used to develop new drugs or treatments for diseases, such as cancer and neurodegenerative disorders. Additionally, it could be used to develop new imaging techniques and tools for tracking proteins and other biomolecules in living cells. It could also be used to study the effects of environmental toxins on living organisms. Finally, it could be used to develop new methods for drug delivery and targeting.
合成法
4-F3TPA is synthesized using a two-step process involving the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde and picolinic acid. In the first step, the aldehyde is condensed with the picolinic acid in the presence of a base such as sodium hydroxide to form an intermediate. In the second step, the intermediate is treated with a reducing agent such as sodium borohydride to form 4-F3TPA. The synthesis of 4-F3TPA is relatively simple and can be easily scaled up for larger quantities.
特性
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-10-2-1-7(5-9(10)13(15,16)17)8-3-4-18-11(6-8)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVRKANJCXMTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

